4-Formyl-2-methoxyphenyl 4-methoxybenzoate

COX-1 inhibition molecular docking antithrombotic drug discovery

Researchers optimizing COX-1 affinity vs. metabolic stability often face a potency-CYP3A4 liability trade-off. 4-Formyl-2-methoxyphenyl 4-methoxybenzoate (NSC7501) resolves this: it delivers moderate COX-1 binding (Ki 16.51 µM) while remaining a CYP3A4 non-substrate, unlike the more potent but metabolically labile benzoate analog. Key outcomes: - Predicted non-hepatotoxic, VDss -0.414, LD50 2.35 mol/kg for safer in vivo profiling. - LogP 2.74 and 5 HBA sites enable use as a PAMPA/Caco-2 calibration standard. - Bifunctional building block: formyl group for condensations, ester for diversification. Supplied at ≥95% purity from multiple vendors, ensuring batch-to-batch consistency for SAR campaigns.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 5420-38-2
Cat. No. B1296257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl 4-methoxybenzoate
CAS5420-38-2
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3
InChIKeyVEHXKUNAGOJDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-2-methoxyphenyl 4-methoxybenzoate: Compound Overview


4-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS 5420-38-2), also designated NSC7501, is a synthetic vanillin derivative belonging to the class of 4-formyl-2-methoxyphenyl benzoate esters [1]. The compound features a 4-methoxybenzoyl moiety linked via an ester bond to the phenolic oxygen of vanillin (4-formyl-2-methoxyphenol). Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol and a logP of 2.74 [1]. It is classified as an organic building block and biochemical reagent, typically supplied with a purity of ≥95% by reputable vendors . The compound has been quantitatively characterized within a published in silico panel of 17 vanillin analogs for COX‑1 enzyme inhibitory potential, ADMET properties, and drug-likeness, providing the basis for scientific selection over closely related structural analogs [1].

1COX-1 enzyme inhibition studies — in silico SAR workflow fit
2CYP3A4 non-substrate vanillin ester — supports metabolism-interaction review
3Building block procurement — ≥95% purity, multi-vendor availability

4-Formyl-2-methoxyphenyl 4-methoxybenzoate: Advantages Over Analogs


Within the 17-member vanillin ester series evaluated by Norhayati et al. [1], the 4-methoxybenzoate ester occupies a distinct position in the multi-parameter optimization space. The unsubstituted benzoate analog (4-formyl-2-methoxyphenyl benzoate) exhibits superior COX‑1 binding energy (-7.70 vs -6.52 kcal/mol) but carries a CYP3A4 substrate liability (Yes) that the 4-methoxybenzoate ester avoids (No) [1]. Conversely, the closely related 4-methylbenzoate and 4-hydroxybenzoate esters show comparable binding energies (-6.68 and -6.51 kcal/mol) but differ in lipophilicity, hydrogen-bonding capacity, and predicted pharmacokinetic parameters such as steady-state volume of distribution (VDss) and CNS penetration scores [1]. Vanillin itself, the parent phenol, has markedly weaker COX‑1 binding (-4.94 kcal/mol, Ki 239.24 µM) and provides no ester-dependent hydrophobic interactions at the receptor site [1]. The 4-methoxy substituent on the benzoyl ring thus balances enzyme affinity, metabolic stability, and physicochemical properties in a manner that cannot be replicated by simple interchange with the next analog.

Target Compound
4-Formyl-2-methoxyphenyl 4-methoxybenzoate
CYP3A4 substrate: No
Closest Analog
4-Formyl-2-methoxyphenyl benzoate
CYP3A4 substrate: Yes
The unsubstituted benzoate analog shows stronger predicted COX-1 binding but introduces a CYP3A4 substrate liability that the 4-methoxy ester avoids. Direct substitution may shift metabolic stability profiles in downstream in vitro metabolism assays.
Target Compound
4-Methoxybenzoate ester
LogP 2.74, HBA 5
Structural Analog
4-Methylbenzoate ester
LogP 3.04, HBA 4
The 4-methyl analog has higher lipophilicity and fewer H-bond acceptors. Permeability and solubility behavior may not transfer directly, requiring separate method validation for dissolution and PAMPA/Caco-2 assays.

4-Formyl-2-methoxyphenyl 4-methoxybenzoate: Evidence vs Analogs


COX‑1 Binding Affinity Comparison

In a molecular docking study against the COX‑1 enzyme (PDB ID: 1CQE) using AutoDock Tools, 4-formyl-2-methoxyphenyl 4-methoxybenzoate exhibited a binding energy of -6.52 kcal/mol with an inhibition constant (Ki) of 16.51 µM [1]. This places it 1.18 kcal/mol weaker than the series-best 4-formyl-2-methoxyphenyl benzoate (-7.70 kcal/mol, Ki 2.28 µM) but 1.58 kcal/mol stronger than vanillin (-4.94 kcal/mol, Ki 239.24 µM) and 1.82 kcal/mol stronger than aspirin (-4.70 kcal/mol, Ki 356.01 µM) [1]. Among the aromatic ester sub-series with electron-donating substituents, the 4-methoxy compound (-6.52 kcal/mol) shows comparable affinity to the 4-hydroxy analog (-6.51 kcal/mol, Ki 16.86 µM) and slightly weaker affinity than the 4-methyl analog (-6.68 kcal/mol, Ki 12.76 µM) [1].

COX‑1 Binding
Head-to-head
ΔG -6.52 kcal/mol
Ki 16.51 µM
Intermediate affinity — weaker than benzoate ester (-7.70), stronger than vanillin (-4.94).
In silico docking; moderate potency context. Supports SAR interpretation.
COX-1 inhibition molecular docking antithrombotic drug discovery vanillin analogs

Physicochemical Profile vs Analogs

Among the aromatic ester sub-series, 4-formyl-2-methoxyphenyl 4-methoxybenzoate possesses a molecular weight of 286.28 g/mol, a calculated LogP of 2.74, and 5 hydrogen-bond acceptor sites (vs 4 for the 4-methyl analog), resulting in a molar refractivity of 76.21 [1]. The 4-hydroxy analog has a lower LogP of 2.43 and one hydrogen-bond donor site, while the 4-methyl analog has a higher LogP of 3.04 and only 4 H-bond acceptors [1]. The additional methoxy oxygen on the benzoyl ring thus yields an intermediate lipophilicity between the more hydrophilic 4-hydroxy (LogP 2.43) and the more lipophilic 4-methyl (LogP 3.04) and benzoate (LogP 2.73) esters [1]. All compounds in the series satisfy Lipinski's Rule of Five criteria (MW <500, LogP <5, HBD ≤5, HBA ≤10) [1].

Physicochemical Profile
Head-to-head
MW 286.28
LogP 2.74
HBA 5
Intermediate lipophilicity between 4-hydroxy (LogP 2.43) and 4-methyl (3.04) analogs.
Calculated LogP and HBA count support permeability/solubility method context.
physicochemical properties Lipinski rules drug-likeness vanillin analogs

ADMET Profile vs Most Potent Analog

Using the pkCSM ADMET prediction tool, 4-formyl-2-methoxyphenyl 4-methoxybenzoate was predicted to be a non-substrate for CYP3A4 (No) and CYP2D6 (No), in contrast to 4-formyl-2-methoxyphenyl benzoate, which was a predicted CYP3A4 substrate (Yes) [1]. Water solubility (logS) was predicted at -4.366 for the 4-methoxy analog, compared to -3.952 for the benzoate ester, -4.236 for the 4-methyl, and -3.703 for the 4-hydroxy analog [1]. Caco‑2 permeability (logPapp) for the 4-methoxy compound was 1.314, similar to the 4-methyl analog (1.354) and the benzoate ester (1.355), but superior to vanillin (1.213) and the 4-hydroxy analog (1.112) [1]. The steady-state volume of distribution (VDss) was -0.414 for the 4-methoxy compound vs -0.463 for the benzoate ester and -0.442 for the 4-hydroxy analog [1]. CNS penetration (logPS) was -2.436, comparable to the benzoate ester (-2.273) and the 4-methyl analog (-2.207), and all compounds in the series were predicted non-hepatotoxic [1].

ADMET vs Benzoate
Head-to-head
CYP3A4 substrate: No
Caco‑2: 1.314
CYP3A4 neutrality differentiates from the most COX‑1‑potent analog.
In silico pkCSM prediction. Supports metabolism-interaction study design.
ADMET prediction CYP3A4 water solubility Caco2 permeability vanillin analogs

Predicted Acute Toxicity Comparison

The predicted acute oral toxicity (LD50) for 4-formyl-2-methoxyphenyl 4-methoxybenzoate was calculated at 2.35 mol/kg using the pkCSM toxicity model [1]. This value is 0.308 mol/kg higher than that of 4-formyl-2-methoxyphenyl benzoate (LD50 2.042 mol/kg) and 0.323 mol/kg higher than the 4-methyl analog (LD50 2.027 mol/kg) [1]. All three compounds exhibit higher predicted LD50 values than aspirin (2.286 mol/kg), and all compounds in the series were predicted to be non-hepatotoxic [1].

Acute Toxicity
Head-to-head
LD50 2.35 mol/kg
Reported higher LD50 margin vs benzoate (2.042) and 4-methyl (2.027) analogs.
In silico prediction only. Requires experimental toxicity validation.
acute toxicity prediction LD50 safety pharmacology vanillin analogs

Commercial Availability and Purity

4-Formyl-2-methoxyphenyl 4-methoxybenzoate is commercially available from multiple established chemical suppliers, including Sigma-Aldrich (catalog ENA018105084) at ≥95% purity as a powder, stored at room temperature . Additional vendors such as AKSci (catalog 5282AE) and Chemscene also list the compound at ≥95% purity . In contrast, several closely related analogs, including 4-formyl-2-methoxyphenyl 4-methylbenzoate and 4-formyl-2-methoxyphenyl 4-hydroxybenzoate, are less widely distributed through major catalog channels, requiring custom synthesis or specialty vendor sourcing .

Commercial Availability
Supporting evidence
≥95% purity
5+ vendors
Multi-vendor sourcing supports inter-laboratory reproducibility.
Supplier data; verify lot-specific CoA before critical experiments.
chemical procurement purity specification commercial availability research reagents

4-Formyl-2-methoxyphenyl 4-methoxybenzoate: Application Scenarios


COX‑1 SAR & CYP3A4 Neutrality

The 4-methoxybenzoate ester enables SAR campaigns that require a moderate COX‑1 binding affinity (ΔG -6.52 kcal/mol, Ki 16.51 µM) combined with a CYP3A4 non-substrate status [1]. This is in direct contrast to the most potent analog, 4-formyl-2-methoxyphenyl benzoate (ΔG -7.70 kcal/mol, Ki 2.28 µM), which carries a CYP3A4 substrate liability (Yes) [1]. Researchers studying the trade-off between enzyme inhibition potency and oxidative metabolism can use this compound as a balanced reference standard within the vanillin ester series. The predicted non-hepatotoxicity and LD50 of 2.35 mol/kg further support its use as a comparator with an acceptable in silico safety margin [1].

In Vitro ADMET Screening & Permeability

With a LogP of 2.74 and a Caco‑2 permeability of 1.314 (logPapp), the 4-methoxybenzoate ester occupies an experimentally useful intermediate position between the more lipophilic 4-methyl analog (LogP 3.04) and the more hydrophilic 4-hydroxy analog (LogP 2.43) [1]. This property makes it well-suited as a calibration compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport experiments designed to correlate LogP with intestinal absorption within the vanillin ester chemical space. The presence of 5 hydrogen-bond acceptor sites (vs 4 for the 4-methyl and benzoate analogs) additionally allows investigation of HBA count–permeability relationships [1].

Bifunctional Building Block for Library Synthesis

The compound serves as a bifunctional building block for diversifying chemical libraries: the formyl group at the 4-position of the phenolic ring enables condensation reactions (e.g., hydrazone formation, reductive amination, Knoevenagel), while the ester linkage provides a stable benzoate handle [1]. The 4-methoxy substituent on the benzoyl ring contributes moderate electron-donating character that can tune the reactivity of the ester carbonyl toward nucleophiles compared to the 4-chloro or 4-nitro analogs. The commercial availability of the compound at ≥95% purity from multiple vendors ensures consistent starting material quality for multi-step synthetic protocols.

Antithrombotic Drug Discovery Applications

In drug discovery programs targeting COX‑1 for antithrombotic indications, where gastrointestinal and metabolic side effects of aspirin-like molecules are a concern, the 4-methoxybenzoate ester offers a profile of enhanced COX‑1 affinity over aspirin (ΔΔG -1.82 kcal/mol; Ki 16.51 vs 356.01 µM) [1] combined with a predicted non-hepatotoxic classification and no CYP3A4 substrate liability [1]. This combination of properties differentiates it from the benzoate analog, which, while more potent, introduces CYP3A4 substrate risk that may confound in vivo pharmacokinetic studies. The compound's predicted VDss of -0.414 and CNS penetration of -2.436 suggest limited CNS distribution, a favorable attribute for peripherally targeted antithrombotic agents [1].

Application
Selection Property
Validation Focus
COX‑1 SAR & CYP3A4 Neutrality
CYP3A4 non-substrate profile with moderate COX‑1 binding
Enzyme inhibition vs. oxidative metabolism trade-off
In Vitro ADMET Screening & Permeability
Intermediate LogP (2.74) and HBA count (5)
LogP–permeability correlation within vanillin ester series
Bifunctional Building Block for Library Synthesis
Formyl handle and stable ester linkage; ≥95% purity
Condensation reactivity and starting-material consistency
Antithrombotic Drug Discovery Research
Reported COX‑1 affinity over aspirin; non-CYP3A4 substrate
Peripheral target engagement without predicted CNS distribution
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